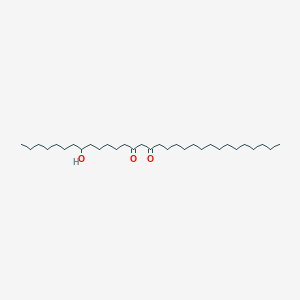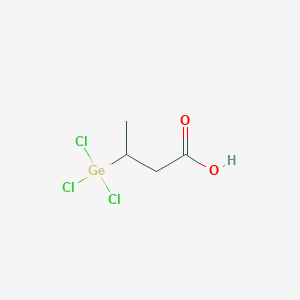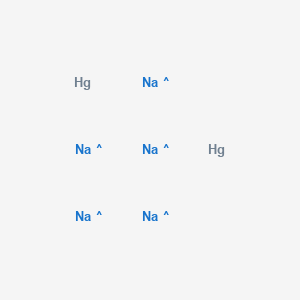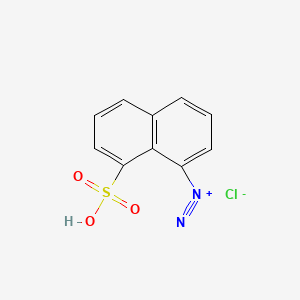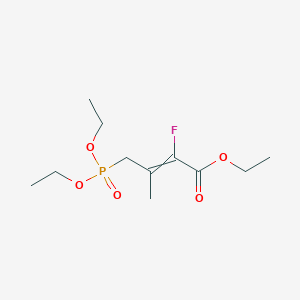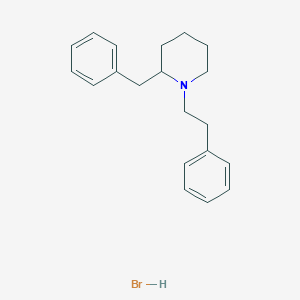
2-Benzyl-1-(2-phenylethyl)piperidine;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-1-(2-phenylethyl)piperidine;hydrobromide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-(2-phenylethyl)piperidine;hydrobromide typically involves the reaction of benzyl chloride with 2-phenylethylamine in the presence of a base to form the intermediate 2-benzyl-1-(2-phenylethyl)piperidine. This intermediate is then reacted with hydrobromic acid to yield the hydrobromide salt. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
2-Benzyl-1-(2-phenylethyl)piperidine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
2-Benzyl-1-(2-phenylethyl)piperidine;hydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Benzyl-1-(2-phenylethyl)piperidine;hydrobromide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmission and potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of cholinergic and dopaminergic systems.
相似化合物的比较
Similar Compounds
- 1-(1-benzyl-2-phenylethyl)piperidine
- 1-(2-phenoxyethyl)-4-(2-phenylethyl)piperidine hydrochloride
- 1-(1,1-dimethyl-2-phenylethyl)piperidine hydrochloride
Uniqueness
2-Benzyl-1-(2-phenylethyl)piperidine;hydrobromide is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to interact with multiple neurotransmitter systems makes it a valuable compound for research in neuropharmacology and medicinal chemistry.
属性
CAS 编号 |
18097-10-4 |
|---|---|
分子式 |
C20H26BrN |
分子量 |
360.3 g/mol |
IUPAC 名称 |
2-benzyl-1-(2-phenylethyl)piperidine;hydrobromide |
InChI |
InChI=1S/C20H25N.BrH/c1-3-9-18(10-4-1)14-16-21-15-8-7-13-20(21)17-19-11-5-2-6-12-19;/h1-6,9-12,20H,7-8,13-17H2;1H |
InChI 键 |
MDIFUIJJGYSSEI-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C(C1)CC2=CC=CC=C2)CCC3=CC=CC=C3.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


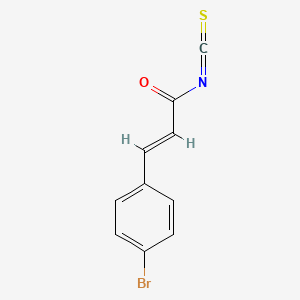
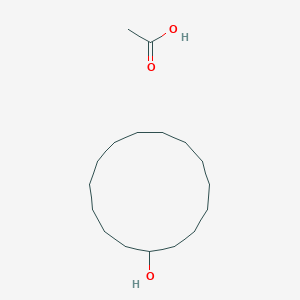

![3-[Ethyl-(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14711221.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol](/img/structure/B14711222.png)
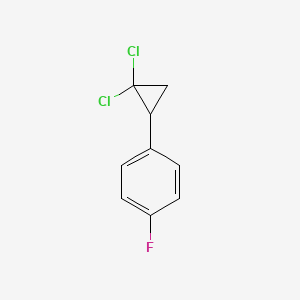
![1-(2,6-dimethylmorpholin-4-yl)-3-[N-pyridin-4-yl-3-(trifluoromethyl)anilino]propan-1-one;2-hydroxybenzoic acid](/img/structure/B14711235.png)
